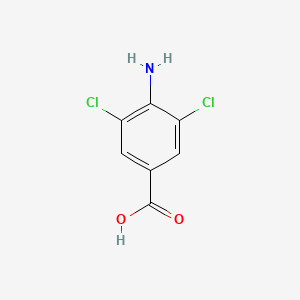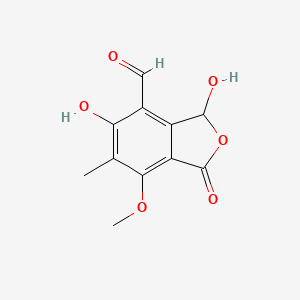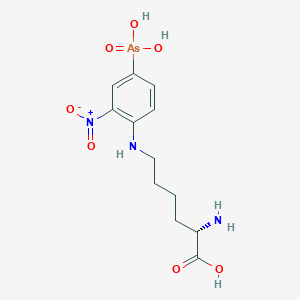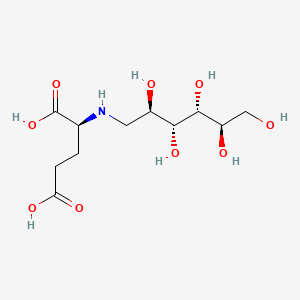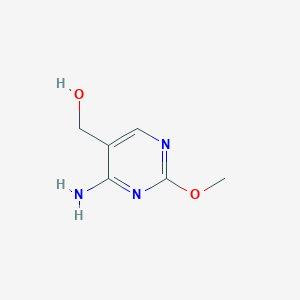
Bacimethrin
Overview
Description
Bacimethrin is a naturally occurring thiamine antimetabolite. It is an analog of the 4-amino-5-hydroxymethyl-2-methylpyrimidine moiety of thiamine. This compound inhibits the growth of certain bacteria by interfering with thiamine biosynthesis, making it a valuable compound in the study of bacterial metabolism and antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bacimethrin can be synthesized through various chemical routes. One common method involves the reaction of 4-amino-5-hydroxymethyl-2-methylpyrimidine with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using marine bacteria. The fermentation conditions include maintaining a pH of 7.0-7.5 and a temperature of 30-35°C. The fermentation broth is then extracted and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Bacimethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2’-methoxy-thiamine pyrophosphate.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used under mild conditions.
Major Products:
Oxidation: 2’-Methoxy-thiamine pyrophosphate.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Bacimethrin has several scientific research applications:
Chemistry: It is used as a model compound to study thiamine biosynthesis and its inhibition.
Biology: this compound is used to investigate bacterial metabolism and the role of thiamine in cellular processes.
Medicine: It serves as a potential lead compound for developing new antibiotics targeting thiamine biosynthesis pathways.
Industry: this compound is used in the production of thiamine analogs and derivatives for various applications .
Mechanism of Action
Bacimethrin exerts its effects by being converted to 2’-methoxy-thiamine pyrophosphate by thiamine biosynthetic enzymes. This compound inhibits several thiamine pyrophosphate-utilizing enzymes, including alpha-ketoglutarate dehydrogenase, transketolase, and deoxy-D-xylulose-5-phosphate synthase. This inhibition disrupts thiamine-dependent metabolic pathways, leading to bacterial growth inhibition .
Comparison with Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: A precursor in thiamine biosynthesis.
2’-Methoxy-thiamine pyrophosphate: A product of bacimethrin metabolism.
Thiamine (Vitamin B1): The natural vitamin that this compound mimics and inhibits
Uniqueness: this compound is unique due to its ability to inhibit thiamine biosynthesis by mimicking the structure of thiamine intermediates. This property makes it a valuable tool in studying bacterial metabolism and developing new antibiotics .
Properties
IUPAC Name |
(4-amino-2-methoxypyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHGSNYBLXGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190381 | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3690-12-8 | |
| Record name | 4-Amino-2-methoxy-5-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3690-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacimethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bacimethrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bacimethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACIMETHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378Z7N5REL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


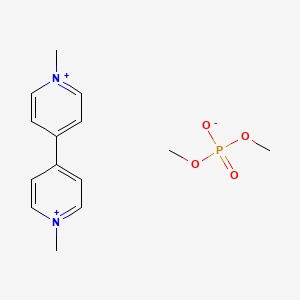
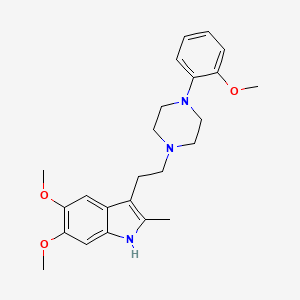


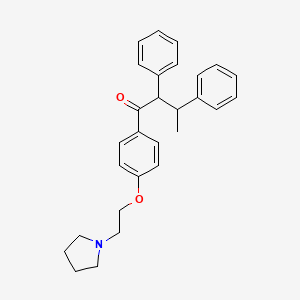
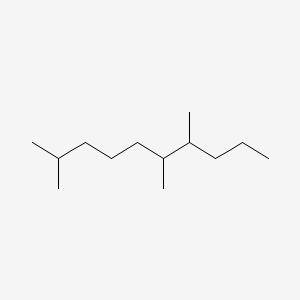
![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)

